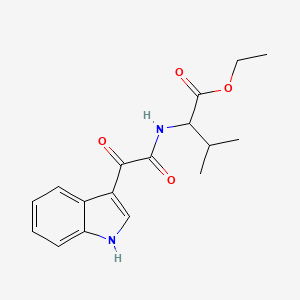
1-Naphthalenecarboxylic acid, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalenecarboxylic acid, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride is a synthetic organic compound It is characterized by the presence of a naphthalene ring, a dichlorophenyl group, a morpholine ring, and a butyl ester linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenecarboxylic acid, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride typically involves multiple steps:
Formation of the naphthalenecarboxylic acid derivative: This can be achieved through Friedel-Crafts acylation of naphthalene.
Introduction of the dichlorophenyl group: This step may involve halogenation reactions followed by coupling reactions.
Formation of the butyl ester linkage: Esterification reactions are used to introduce the butyl ester group.
Incorporation of the morpholine ring: This can be achieved through nucleophilic substitution reactions.
Formation of the hydrochloride salt: The final compound is converted to its hydrochloride salt form through acid-base reactions.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis, catalytic processes, and advanced purification methods may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
1-Naphthalenecarboxylic acid, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride can undergo various chemical reactions:
Oxidation: The compound may be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
1-Naphthalenecarboxylic acid, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride may have various scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: May be investigated for its pharmacological properties and potential therapeutic uses.
Industry: Used in the development of new materials, coatings, or chemical processes.
Mécanisme D'action
The mechanism of action of 1-Naphthalenecarboxylic acid, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the compound’s structure and functional groups. Detailed studies are required to elucidate the exact mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Naphthalenecarboxylic acid derivatives: Compounds with similar naphthalene structures.
Dichlorophenyl compounds: Compounds containing dichlorophenyl groups.
Morpholine-containing compounds: Compounds with morpholine rings.
Uniqueness
1-Naphthalenecarboxylic acid, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical properties and biological activities compared to similar compounds.
Propriétés
Numéro CAS |
119585-18-1 |
|---|---|
Formule moléculaire |
C25H26Cl3NO3 |
Poids moléculaire |
494.8 g/mol |
Nom IUPAC |
[2-(2,4-dichlorophenyl)-4-morpholin-4-ylbutyl] naphthalene-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C25H25Cl2NO3.ClH/c26-20-8-9-22(24(27)16-20)19(10-11-28-12-14-30-15-13-28)17-31-25(29)23-7-3-5-18-4-1-2-6-21(18)23;/h1-9,16,19H,10-15,17H2;1H |
Clé InChI |
GQECROJAFHTUGH-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCC(COC(=O)C2=CC=CC3=CC=CC=C32)C4=C(C=C(C=C4)Cl)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


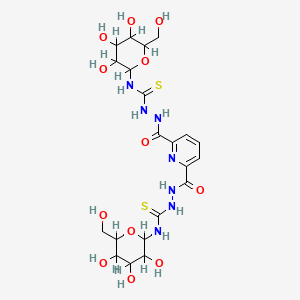
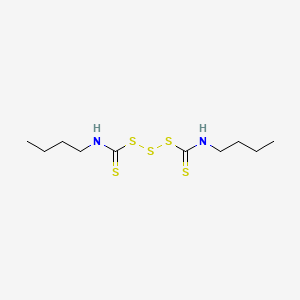

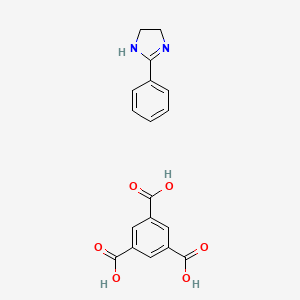
![N-[6-[2-(5-Nitro-2-furyl)vinyl]pyridazin-3-YL]acetamide monohydrochloride](/img/structure/B12694284.png)

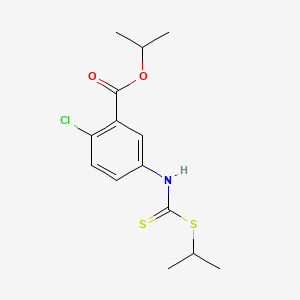


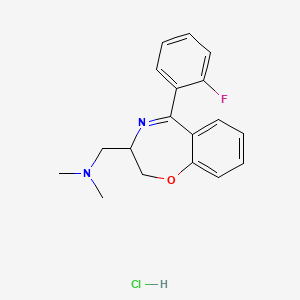
![(Z)-but-2-enedioic acid;2-[4-(7-chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol](/img/structure/B12694317.png)
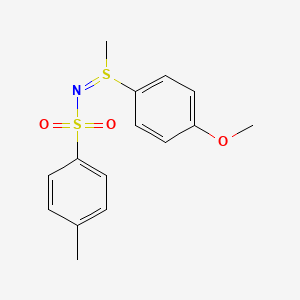
![2-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]ethyl 4-(trichloromethyl)benzoate](/img/structure/B12694338.png)
